![molecular formula C14H16O3 B1417013 3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione CAS No. 1152513-62-6](/img/structure/B1417013.png)
3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione
Overview
Description
“3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione” is a chemical compound with the molecular formula C14H16O4 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione” can be represented by the InChI string:InChI=1S/C13H14O4/c1-8(2)16-10-5-3-9(4-6-10)11-7-12(14)17-13(11)15/h3-6,8,11H,7H2,1-2H3 .
Scientific Research Applications
Synthetic Methods and Chemical Properties :
- Ding Cheng-ron (2015) detailed the synthesis of a similar compound, highlighting the importance of catalysts, temperature, and time in achieving high yield and purity, indicating a potential methodology applicable to 3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione as well (Ding Cheng-ron, 2015).
- C. Shin et al. (1983) discussed the synthesis and reaction of a structurally similar compound, providing insights into the chemical behavior and potential applications of similar dione compounds (Shin, Sato, Honda, & Yoshimura, 1983).
Biological Activities and Pharmacological Potential :
- A. Šmelcerović et al. (2013) evaluated two cyclodidepsipeptides structurally related to 3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione, finding them to be effective inhibitors of xanthine oxidase and showing anti-inflammatory responses, suggesting potential pharmacological applications (Šmelcerović et al., 2013).
- D. Yancheva et al. (2012) synthesized a novel cyclodepsipeptide and analyzed its antimicrobial activity, demonstrating the potential for compounds like 3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione to be used in antimicrobial applications (Yancheva et al., 2012).
Material Science and Polymer Chemistry :
- Manuel Bueno et al. (2009) reported on monomers derived from l-ascorbic and d-isoascorbic acids, related to the dioxane-dione structure, indicating the potential for 3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione in the development of novel polymers (Bueno, Molina, & Galbis, 2009).
Optoelectronic and Photovoltaic Applications :
- Amanpreet Kaur Hundal et al. (2019) explored the molecular engineering of cyanopyrid-2,6-dione functionality, improving optoelectronic and photovoltaic properties, suggesting a potential application area for structurally similar compounds like 3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione (Hundal et al., 2019).
properties
IUPAC Name |
3-methyl-3-(4-propan-2-ylphenyl)oxolane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-9(2)10-4-6-11(7-5-10)14(3)8-12(15)17-13(14)16/h4-7,9H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEOPWLAPTZYDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2(CC(=O)OC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B1416931.png)
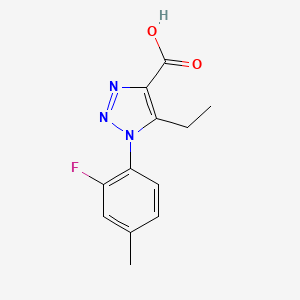
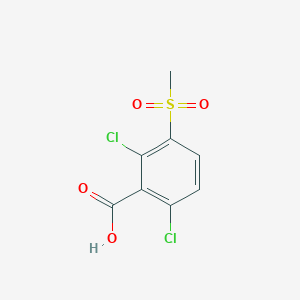
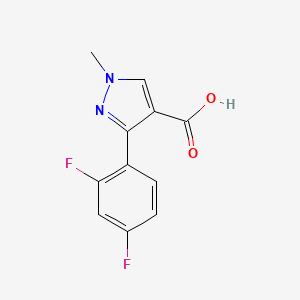
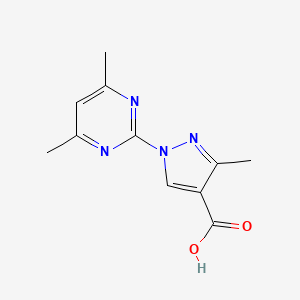
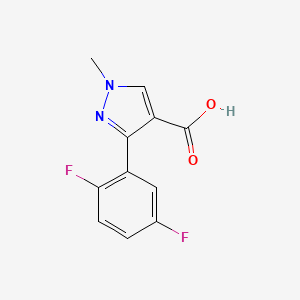
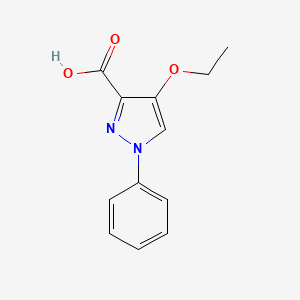
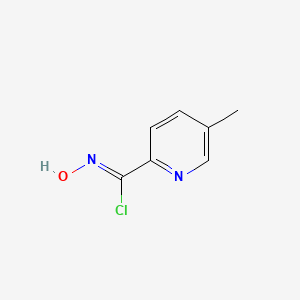
![N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]piperidine-3-carbohydrazide](/img/structure/B1416944.png)
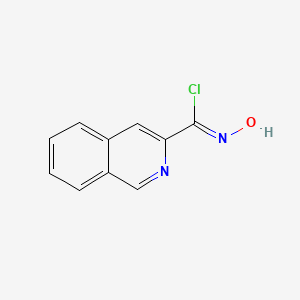
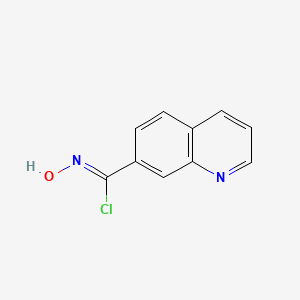
![sodium 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B1416950.png)
![4(3H)-Quinazolinone, 6-methoxy-2-[4-(4-methyl-1-piperazinyl)phenyl]-](/img/structure/B1416951.png)
![N-(Hydroxyimino)(4-nitrophenyl)methyl]acetamide](/img/structure/B1416953.png)